Ethyldihydro-alpha-isomorphine
Description
General Overview of Morphinan (B1239233) Alkaloids and their Scientific Significance
Morphinan alkaloids are a class of naturally occurring and semi-synthetic compounds characterized by a core four-ring structure. This family of molecules, which includes well-known opiates like morphine and codeine, is primarily isolated from the opium poppy (Papaver somniferum). oup.comnih.gov The scientific significance of morphinan alkaloids is immense, primarily due to their potent analgesic (pain-relieving) properties. oup.combenthamscience.com Morphine, for instance, remains a cornerstone in the management of severe pain. oup.com
The pharmacological activity of these alkaloids is mediated through their interaction with opioid receptors in the central and peripheral nervous systems. benthamscience.com This interaction is the basis for their therapeutic effects, but also for their significant side effects. Consequently, a vast body of research has been dedicated to synthesizing and evaluating new morphinan derivatives. The overarching goal is to dissociate the desirable analgesic effects from the undesirable side effects, a central challenge in modern medicinal chemistry. benthamscience.commdpi.com
Historical Context of Isomorphine and Dihydroisomorphine (B163098) Derivatives in Chemical and Pharmacological Research
The exploration of morphinan derivatives dates back to the early 20th century, shortly after the elucidation of morphine's basic structure. oup.com Early modifications focused on simple chemical transformations, such as the alkylation and acylation of hydroxyl groups and the reduction of double bonds within the morphine skeleton. oup.com These early efforts led to the discovery of clinically important opioids.
The "iso" series of morphine-related compounds, including isomorphine and its derivatives, became a subject of interest as researchers sought to understand the structure-activity relationships of the morphinan scaffold. Isomorphine is a stereoisomer of morphine, differing in the spatial orientation of the hydroxyl group at the C-6 position. mdpi.com This seemingly minor structural change can lead to significant differences in pharmacological activity.
The development of dihydroisomorphine and its N-substituted derivatives represents a further refinement in this line of research. tandfonline.com The saturation of the 7,8-double bond to create the "dihydro" analogues was found to influence the potency and side-effect profile of these compounds. The synthesis of a variety of N-demethyl-N-substituted dihydroisomorphine and dihydroisocodeine derivatives has been undertaken to explore their potential as both opioid agonists and antagonists. tandfonline.com This historical progression underscores the systematic approach of medicinal chemists in modifying the morphinan backbone to fine-tune its pharmacological properties.
Structural Classification and Nomenclature of Ethyldihydro-alpha-isomorphine
To understand the structure of this compound, it is essential to break down its name:
Ethyl: This prefix indicates the presence of an ethyl group (-CH₂CH₃). In the context of morphinan alkaloids, this group is typically substituted at the nitrogen atom (N-17) or one of the hydroxyl groups.
Dihydro: This signifies that the double bond between carbon atoms 7 and 8 in the C-ring of the morphinan structure has been reduced to a single bond.
alpha-Isomorphine: "Isomorphine" denotes that the hydroxyl group at the C-6 position is in the alpha-orientation, meaning it is oriented axially (pointing upwards from the plane of the ring system). This is in contrast to morphine, where the C-6 hydroxyl group is in the beta-orientation (equatorial). mdpi.com The "alpha" designation further specifies this stereochemistry.
Therefore, this compound is a derivative of isomorphine that has been hydrogenated at the 7,8-position and has an ethyl group attached at a specific position, most likely the nitrogen atom.
| Component | Structural Implication |
| Morphinan Skeleton | Core polycyclic structure |
| Dihydro | Saturation of the C7-C8 double bond |
| alpha-Isomorphine | C6-hydroxyl group in the axial (alpha) position |
| Ethyl | Presence of a -CH₂CH₃ group |
Interactive Data Table: Comparison of Related Morphinan Structures
| Compound | C7-C8 Bond | C6-OH Orientation | N-17 Substituent |
| Morphine | Double | Beta (Equatorial) | Methyl |
| Isomorphine | Double | Alpha (Axial) | Methyl |
| Dihydromorphine | Single | Beta (Equatorial) | Methyl |
| Dihydroisomorphine | Single | Alpha (Axial) | Methyl |
| This compound | Single | Alpha (Axial) | Ethyl (presumed) |
Research Objectives and Scope of Academic Inquiry for this compound
The academic inquiry into a novel compound like this compound would likely be driven by several key research objectives, mirroring the broader goals within opioid research:
Elucidation of Structure-Activity Relationships (SAR): A primary goal would be to understand how the combination of a C-6 alpha-hydroxyl group, a saturated C7-C8 bond, and an N-ethyl substituent influences the compound's interaction with opioid receptors. Researchers would investigate its binding affinity and selectivity for mu (µ), delta (δ), and kappa (κ) opioid receptors. benthamscience.com
Development of Novel Analgesics: A major objective in the field is the development of potent analgesics with a reduced side-effect profile compared to existing opioids. archives.govmdpi.com Research into this compound would likely explore its potential to provide strong pain relief with diminished adverse effects.
Probing Opioid Receptor Function: Novel ligands are invaluable tools for studying the complex pharmacology of opioid receptors. By examining how this compound activates or blocks these receptors, researchers can gain further insight into the molecular mechanisms of opioid signaling. plos.org
Investigation of Agonist/Antagonist Properties: The substitution at the nitrogen atom of the morphinan skeleton is known to be a critical determinant of whether a compound acts as an agonist (activator), antagonist (blocker), or partial agonist at opioid receptors. The presence of an ethyl group in this compound would prompt investigation into its functional activity at these receptors. tandfonline.com
The scope of research would encompass its chemical synthesis, purification, and structural characterization, followed by a comprehensive in vitro and in vivo pharmacological evaluation to determine its biological properties.
Structure
3D Structure
Properties
CAS No. |
63732-73-0 |
|---|---|
Molecular Formula |
C19H25NO3 |
Molecular Weight |
315.4 g/mol |
IUPAC Name |
(4R,4aR,7R,7aR,12bS)-9-ethoxy-3-methyl-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol |
InChI |
InChI=1S/C19H25NO3/c1-3-22-15-7-4-11-10-13-12-5-6-14(21)18-19(12,8-9-20(13)2)16(11)17(15)23-18/h4,7,12-14,18,21H,3,5-6,8-10H2,1-2H3/t12-,13+,14+,18-,19-/m0/s1 |
InChI Key |
WXZAGXDWSRTXIQ-WVVQHKAJSA-N |
Isomeric SMILES |
CCOC1=C2C3=C(C[C@@H]4[C@H]5[C@]3(CCN4C)[C@@H](O2)[C@@H](CC5)O)C=C1 |
Canonical SMILES |
CCOC1=C2C3=C(CC4C5C3(CCN4C)C(O2)C(CC5)O)C=C1 |
Origin of Product |
United States |
Synthetic Chemistry and Analog Development of Ethyldihydro Alpha Isomorphine
Established Synthetic Routes to Isomorphine and Dihydroisomorphine (B163098) Core Structures
The chemical architecture of morphine and its related alkaloids, while not exceedingly complex in its basic form, presents significant challenges to synthetic chemists due to its rigid, pentacyclic structure and multiple stereocenters. The "dissonant connectivity" of the molecule, where the electrostatic polarization of adjacent bonded atoms does not alternate uniformly, further complicates bond formation strategies.
The synthesis of isomorphine, a stereoisomer of morphine, can be achieved through several methods. One common approach involves the Mitsunobu reaction, which allows for the inversion of the C6 hydroxyl group's stereochemistry in morphine derivatives. This reaction provides a pathway to isocodeine and isomorphine derivatives from their corresponding codeine and morphine precursors.
Dihydroisomorphine, as the name suggests, is the reduced form of isomorphine where the C7-C8 double bond is saturated. This transformation is typically achieved through catalytic hydrogenation of isomorphine or its derivatives. The synthesis of the dihydro core structure is a critical step in the preparation of many semi-synthetic opioids.
Specific Methodologies for the Chemical Synthesis of Ethyldihydro-alpha-isomorphine
The most probable precursor for the synthesis of this compound would be dihydronorisomorphine (also known as N-nordihydroisomorphine). This compound possesses the complete dihydroisomorphine core structure but lacks a substituent on the nitrogen atom (i.e., it has a secondary amine).
The key reaction would be the N-alkylation of dihydronorisomorphine. This can be achieved through several standard organic synthesis methods:
Reductive Amination: Dihydronorisomorphine could be reacted with acetaldehyde (B116499) in the presence of a reducing agent such as sodium triacetoxyborohydride (B8407120) or sodium cyanoborohydride. The reaction proceeds through the formation of an intermediate iminium ion, which is then reduced in situ to yield the N-ethyl product.
Direct Alkylation: Reaction of dihydronorisomorphine with an ethylating agent like ethyl iodide or ethyl bromide in the presence of a non-nucleophilic base would also introduce the ethyl group onto the nitrogen atom. The base is necessary to neutralize the hydrohalic acid formed during the reaction.
A general reaction scheme for the N-alkylation of dihydronorisomorphine is presented below:
Table 1: General Reaction Scheme for N-Alkylation of Dihydronorisomorphine
| Reactant 1 | Reactant 2 | Reagents | Product |
| Dihydronorisomorphine | Ethylating Agent (e.g., Ethyl Iodide) | Base (e.g., K₂CO₃) | This compound |
Regioselective and Stereoselective Synthesis Approaches
In the context of synthesizing this compound from dihydronorisomorphine, regioselectivity is primarily focused on ensuring the alkylation occurs at the nitrogen atom. The nitrogen of the piperidine (B6355638) ring is the most nucleophilic site in the dihydronorisomorphine molecule, making N-alkylation the highly favored reaction. O-alkylation of the phenolic hydroxyl group is generally not a competing reaction under standard N-alkylation conditions.
Stereoselectivity is a critical consideration in the synthesis of the dihydroisomorphine core itself. The multiple chiral centers of the morphinan (B1239233) skeleton must be correctly established. In the case of semi-synthetic routes starting from naturally occurring morphine or thebaine, the core stereochemistry is already defined. When employing total synthesis, asymmetric methods are crucial to obtain the desired enantiomer.
For research applications, obtaining this compound in high yield and purity is essential for accurate pharmacological evaluation. Optimization of the N-alkylation reaction would involve screening various parameters:
Solvent: The choice of solvent can significantly impact reaction rates and yields. Aprotic polar solvents like dimethylformamide (DMF) or acetonitrile (B52724) are often suitable for N-alkylation reactions.
Base: The strength and type of base used can influence the reaction's efficiency and minimize side reactions.
Temperature and Reaction Time: These parameters need to be carefully controlled to ensure complete reaction and prevent degradation of the starting material or product.
Purification of the final compound would typically be achieved through chromatographic techniques, such as column chromatography or preparative high-performance liquid chromatography (HPLC), to isolate this compound from any unreacted starting materials or byproducts.
Design and Synthesis of this compound Analogs for Structure-Activity Relationship Studies
The design and synthesis of analogs of this compound are guided by the principles of medicinal chemistry to probe the structure-activity relationships (SAR) at opioid receptors. By systematically modifying the chemical structure, researchers can identify key molecular features responsible for receptor binding affinity, selectivity, and functional activity.
Rational design strategies for creating analogs of this compound would focus on several key regions of the molecule:
N-Substituent: The ethyl group on the nitrogen atom is a primary target for modification. Varying the size, shape, and electronic properties of this substituent can have a profound impact on pharmacological activity. For instance, replacing the ethyl group with larger or more complex alkyl or arylalkyl groups can alter receptor selectivity and efficacy.
C6-Hydroxyl Group: The stereochemistry and nature of the substituent at the C6 position are known to be important for opioid receptor interactions. Analogs could be synthesized where the alpha-hydroxyl group is modified, for example, by esterification, etherification, or replacement with other functional groups.
Phenolic C3-Hydroxyl Group: This hydroxyl group is crucial for the analgesic activity of many opioids. Modifications at this position, such as etherification to form a methoxy (B1213986) group (as in codeine), generally reduce activity but can alter other properties like oral bioavailability.
Aromatic Ring: Introduction of substituents onto the aromatic ring (positions 1, 2, or 4) can modulate the electronic and steric properties of the molecule, potentially leading to changes in receptor binding.
C14-Position: Introduction of a hydroxyl group or other substituents at the C14 position is a well-established strategy for creating potent opioid receptor ligands.
The synthesis of these analogs would involve multi-step sequences, often starting from readily available opioid precursors like morphine or thebaine. A variety of chemical reactions, including protection/deprotection strategies, functional group interconversions, and carbon-carbon bond-forming reactions, would be employed to introduce the desired modifications.
Table 2: Potential Analog Design Strategies for this compound
| Modification Site | Example Modification | Rationale for Modification |
| N-Substituent | Replacement of ethyl with cyclopropylmethyl | Investigate the effect of N-substituent size on receptor affinity and efficacy. |
| C6-Hydroxyl | Acetylation to form an ester | Probe the importance of the hydroxyl group for hydrogen bonding at the receptor. |
| C3-Hydroxyl | Methylation to form an ether | Assess the role of the phenolic hydroxyl in analgesic activity. |
| C14-Position | Introduction of a hydroxyl group | Explore potential for enhanced potency and altered receptor signaling. |
Through the systematic design, synthesis, and pharmacological evaluation of such analogs, a deeper understanding of the SAR of this compound can be achieved, potentially leading to the discovery of novel compounds with improved therapeutic profiles.
Library Synthesis Approaches for Derivative Generation
The generation of a chemical library based on the this compound scaffold involves a strategic combination of synthetic routes to introduce chemical diversity at specific positions of the molecule. A plausible approach begins with the synthesis of the core structure, followed by parallel or combinatorial synthesis methodologies to append a variety of functional groups.
The initial step would be the synthesis of the parent compound, this compound, which can be conceptualized through a multi-step process starting from known morphine analogs. A key transformation is the N-alkylation of a nordihydroisomorphine precursor.
A common method for N-alkylation of nor-opiates involves the use of an alkylating agent in the presence of a suitable base. For the synthesis of the ethyl derivative, an agent such as ethyl chloride could be employed. To enhance the reactivity of ethyl chloride, the reaction can be facilitated by the addition of a bromide or iodide salt. google.com This process, known as a Finkelstein-type reaction, generates the more reactive ethyl bromide or ethyl iodide in situ.
Once the this compound core is synthesized, library generation can proceed by modifying various functional groups on the morphinan skeleton. The primary points for diversification on the this compound scaffold are the phenolic hydroxyl group at position 3 and the allylic hydroxyl group at position 6. Additionally, modifications can be explored on the aromatic ring.
Parallel Synthesis for Derivative Generation
Parallel synthesis is a powerful strategy for rapidly generating a library of analogs. In this approach, a common intermediate is subjected to a series of reactions in separate reaction vessels, with each vessel containing a different building block or reagent.
For the this compound scaffold, a library of derivatives could be generated by targeting the hydroxyl groups. For instance, the phenolic hydroxyl group at C-3 can be converted to a variety of ethers or esters. Similarly, the hydroxyl group at C-6 can be modified.
A representative parallel synthesis workflow could involve the following steps:
Protection of Functional Groups: Selective protection of one of the hydroxyl groups may be necessary to achieve regioselective modification of the other.
Diversification Reactions: The unprotected hydroxyl group can then be reacted with a library of reagents. For example, a library of carboxylic acids could be used to generate a series of esters at the C-6 position, or a library of alkyl halides could be used to produce a range of ethers at the C-3 position.
Deprotection and Purification: Following the diversification step, any protecting groups are removed, and the final products are purified.
The table below illustrates a potential library of derivatives that could be generated from this compound using a parallel synthesis approach targeting the C-3 and C-6 hydroxyl groups.
| Compound ID | R1 (C-3 Position) | R2 (C-6 Position) |
| EDAM-001 | -OH | -OCOCH₃ |
| EDAM-002 | -OH | -OCOC₂H₅ |
| EDAM-003 | -OH | -OCOCH₂C₆H₅ |
| EDAM-004 | -OCH₃ | -OH |
| EDAM-005 | -OC₂H₅ | -OH |
| EDAM-006 | -OCH₂C₆H₅ | -OH |
| EDAM-007 | -OCH₃ | -OCOCH₃ |
| EDAM-008 | -OC₂H₅ | -OCOC₂H₅ |
Combinatorial Chemistry Approaches
For the generation of even larger and more diverse libraries, combinatorial chemistry techniques can be employed. These methods allow for the synthesis of mixtures of compounds or large numbers of individual compounds in a highly efficient manner. While split-and-pool synthesis is a common combinatorial strategy, for the structural complexity of the morphinan scaffold, solid-phase synthesis with resin-bound intermediates can be particularly advantageous.
In a solid-phase approach, the this compound scaffold would be attached to a solid support, such as a polymeric resin. This allows for the use of excess reagents to drive reactions to completion, with purification simplified to washing the resin. A library of derivatives could be constructed by sequentially adding different building blocks at various diversification points.
For example, the C-6 hydroxyl group could be converted to an amine, which can then be acylated with a library of carboxylic acids. The Mitsunobu reaction is a known method for converting the C-6 hydroxyl of morphinans into various other functional groups, including amines, which opens up further avenues for derivatization. mdpi.com
The following table outlines a potential combinatorial library based on modifications at the C-6 position.
| Compound ID | C-6 Modification | R Group (from Carboxylic Acid) |
| EDAM-C01 | -NHCOR | -CH₃ |
| EDAM-C02 | -NHCOR | -C₂H₅ |
| EDAM-C03 | -NHCOR | -CH(CH₃)₂ |
| EDAM-C04 | -NHCOR | -C₆H₅ |
| EDAM-C05 | -NHCOR | -CH₂C₆H₅ |
Further diversity can be introduced by performing reactions on the aromatic ring of the morphinan scaffold. For instance, palladium-catalyzed coupling reactions could be used to introduce various substituents at the C-1 position, a strategy that has been applied to codeine and morphine analogs. mdpi.com
The systematic application of these library synthesis approaches to the this compound scaffold can lead to the generation of a large and diverse collection of novel compounds. The subsequent biological screening of these libraries is a critical step in the identification of new chemical entities with potentially valuable pharmacological properties.
Advanced Analytical Methodologies for Ethyldihydro Alpha Isomorphine Characterization in Research
Chromatographic Techniques for Separation and Quantification
Chromatography is a cornerstone of analytical chemistry, enabling the separation of complex mixtures into individual components. google.com For a compound like Ethyldihydro-alpha-isomorphine, various chromatographic methods are employed to ensure purity and determine concentration in research samples.
High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile compounds like morphinan (B1239233) derivatives. asianjpr.com The development of a robust HPLC method is a multi-step process that begins with understanding the physicochemical properties of the analyte, such as its solubility, pKa, and UV absorbance profile. jocpr.com
Method development for this compound would typically involve screening various stationary phases (e.g., C18, C8, Phenyl-Hexyl) and mobile phase compositions. Reversed-phase HPLC is commonly used for opioid-like molecules. google.com A typical mobile phase might consist of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formate) and an organic modifier like acetonitrile (B52724) or methanol, often run in a gradient elution mode to ensure adequate separation from any impurities or related compounds. nih.gov Detection is frequently accomplished using a photodiode array (PDA) detector set to the molecule's maximum UV absorbance or, for higher sensitivity and specificity, a mass spectrometer (LC-MS). nih.gov
Once a suitable method is developed, it must be validated according to established guidelines to ensure its reliability for research purposes. medcraveonline.commdpi.com Validation assesses parameters such as specificity, linearity, accuracy, precision, and robustness. nih.govmdpi.com
Table 1: Illustrative HPLC Method Validation Parameters for this compound Analysis
| Parameter | Typical Acceptance Criteria | Purpose |
| Specificity | The analyte peak is resolved from impurities and degradation products (Resolution > 2). | Ensures the method measures only the intended compound without interference. |
| Linearity (r²) | ≥ 0.999 | Confirms a proportional relationship between detector response and analyte concentration over a defined range. |
| Range | e.g., 1 - 1000 ng/mL | The concentration interval over which the method is precise, accurate, and linear. nih.gov |
| Accuracy (% Recovery) | Typically 98.0% - 102.0% | Measures the closeness of the experimental value to the true value. |
| Precision (% RSD) | Repeatability (Intra-day) ≤ 2%; Intermediate Precision (Inter-day) ≤ 3% | Assesses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. nih.gov |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3:1 | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. |
| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio ≥ 10:1 | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. mdpi.com |
| Robustness | No significant change in results with deliberate small variations in method parameters (e.g., pH, flow rate, column temperature). | Indicates the method's reliability during normal usage. |
This table represents typical parameters and criteria; specific values are determined during experimental validation.
Gas Chromatography (GC) is a powerful technique for analyzing volatile and thermally stable compounds. wvu.edu However, molecules like this compound, which contain polar functional groups (e.g., hydroxyl, amine), are generally non-volatile and may exhibit poor peak shape or thermal degradation in a GC system. To overcome this, chemical derivatization is employed. jfda-online.com
Derivatization converts the polar functional groups into less polar, more volatile, and more thermally stable derivatives. jfda-online.com This process not only improves chromatographic behavior but can also enhance detector sensitivity. Common derivatization reactions for compounds containing hydroxyl and amine groups include:
Silylation: Reacting the analyte with a silylating agent (e.g., BSTFA, TMCS) to replace active hydrogens with a trimethylsilyl (B98337) (TMS) group.
Acylation: Using reagents like trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionic anhydride (PFPA) to form fluoroacyl derivatives, which are highly volatile and excellent for electron capture detection (ECD). jfda-online.com
The resulting volatile derivatives can then be separated on a GC column (typically a fused silica (B1680970) capillary column with a non-polar or medium-polarity stationary phase) and detected, most commonly by a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). nih.gov
Table 2: Common Derivatization Reagents for GC Analysis of Polar Compounds
| Reagent Class | Example Reagent | Abbreviation | Target Functional Group(s) | Key Advantage |
| Silylation | N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Hydroxyl, Amine, Carboxyl | Forms stable, volatile TMS derivatives under mild conditions. |
| Acylation | Trifluoroacetic Anhydride | TFAA | Hydroxyl, Primary/Secondary Amine | Creates highly volatile derivatives suitable for sensitive detection. jfda-online.com |
| Alkylation | Trimethylanilinium Hydroxide | TMAH | Carboxyl, Phenol | Allows for "flash alkylation" directly in the GC injection port. |
The structure of this compound contains multiple stereogenic centers, meaning it can exist as different stereoisomers. Since enantiomers (non-superimposable mirror images) have identical physical properties in a non-chiral environment, specialized techniques are required for their separation. sigmaaldrich.com Chiral chromatography is the definitive method for assessing the enantiomeric purity of a research sample. uff.br
Separation is achieved by using a Chiral Stationary Phase (CSP). CSPs create a chiral environment where the two enantiomers can form transient diastereomeric complexes with differing stability, leading to different retention times. wvu.edu For amine-containing compounds like morphinan derivatives, several types of CSPs are effective:
Protein-based CSPs: Columns based on proteins like α1-acid glycoprotein (B1211001) (AGP) or cellobiohydrolase (CBH) are versatile and can separate a wide range of acidic, basic, and neutral compounds. nih.govresearchgate.net
Polysaccharide-based CSPs: Derivatives of cellulose (B213188) or amylose (B160209) coated on a silica support are the most widely used CSPs, offering broad applicability for many classes of chiral molecules.
Cyclodextrin-based CSPs: These function on the principle of inclusion complexation, where the enantiomers fit differently into the chiral cavity of the cyclodextrin (B1172386) molecule. sigmaaldrich.com
The development of a chiral separation method involves screening different CSPs and optimizing the mobile phase composition (both normal-phase and reversed-phase systems can be used) to achieve baseline resolution of the enantiomers. nih.gov
Spectroscopic Techniques for Structural Elucidation
While chromatography confirms purity and quantity, spectroscopy provides detailed information about the molecular structure.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous determination of molecular structure in solution. core.ac.ukresearchgate.net A suite of 1D and 2D NMR experiments is used to piece together the complete chemical structure of this compound.
1D NMR:
¹H NMR: Provides information about the number of different types of protons, their chemical environment (chemical shift), their neighboring protons (spin-spin coupling), and their relative quantities (integration).
¹³C NMR: Shows the number of non-equivalent carbons and their chemical environment, indicating the types of functional groups present (e.g., alkyl, aromatic, ether).
2D NMR:
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, helping to map out spin systems within the molecule. nih.gov
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon atom to which it is directly attached.
NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals correlations between protons that are close in space, even if they are not directly bonded. This is indispensable for determining the relative stereochemistry and for performing conformational analysis of the molecule in solution. nih.govmdpi.com
Conformational analysis, which studies the three-dimensional arrangement of atoms, is critical for understanding a molecule's properties. For a rigid ring system like the morphinan core, analysis of proton-proton coupling constants (J-values) and NOESY data allows researchers to determine the preferred chair/boat conformations of the rings. nih.govdoi.org
Table 3: Hypothetical ¹H NMR Data for Key Protons in an this compound Structure
| Proton Assignment | Hypothetical Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Inferred Information |
| Aromatic Protons | 6.5 - 6.7 | d, d | ~8.0, 2.5 | Indicates protons on the aromatic ring. |
| H-5 | ~4.8 | d | ~6.5 | Position adjacent to the oxygen bridge. |
| -O-CH₂-CH₃ | ~3.6 | q | ~7.0 | Methylene protons of the ethyl ether group. |
| N-CH₃ | ~2.4 | s | - | Singlet characteristic of the N-methyl group. |
| -O-CH₂-CH₃ | ~1.4 | t | ~7.0 | Methyl protons of the ethyl ether group. |
This data is illustrative and based on typical values for related morphinan structures. Actual values must be determined experimentally.
Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. nist.gov High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the determination of the elemental composition and confirmation of the molecular formula of this compound.
When coupled with a fragmentation technique (tandem mass spectrometry or MS/MS), MS provides valuable structural information. In MS/MS, the molecular ion (or a protonated molecule, [M+H]⁺) is selected and subjected to collision-induced dissociation (CID). This breaks the molecule into smaller, characteristic fragment ions. The resulting fragmentation pattern serves as a structural fingerprint.
For a morphinan alkaloid, common fragmentation pathways include:
Cleavage of the C-C bond adjacent to the nitrogen atom (alpha-cleavage). libretexts.org
Loss of the ethyl group from the ether linkage.
Cleavage of the bonds forming the piperidine (B6355638) ring, leading to characteristic fragment ions that can help confirm the core structure.
Loss of a water molecule if other hydroxyl groups are present. libretexts.org
By analyzing these fragmentation patterns, researchers can confirm the identity of the compound and distinguish it from other structurally related alkaloids. researchgate.net
Table 4: Predicted Key Mass Spectrometry Fragments for this compound ([C₂₀H₂₅NO₃])
| Ion | Predicted m/z (Nominal Mass) | Possible Identity/Origin |
| [M+H]⁺ | 328 | Protonated molecular ion. |
| [M-C₂H₄]⁺ | 300 | Loss of ethylene (B1197577) from the N-containing ring system. |
| [M-C₂H₅O]⁺ | 282 | Loss of the ethoxy radical from the ether linkage. |
| [M-C₅H₈N]⁺ | 245 | Cleavage and loss of a portion of the piperidine ring. |
These m/z values are based on the nominal mass of the predicted elemental compositions. Exact mass measurements would be determined using HRMS.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Characterization
Spectroscopic methods are fundamental in identifying the key chemical features of molecules. Both Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable, albeit different, types of structural information based on how a molecule interacts with electromagnetic radiation.
Infrared (IR) Spectroscopy is a powerful technique for identifying the functional groups present within a molecule. When a molecule is exposed to infrared radiation, its bonds vibrate at specific frequencies. By measuring the absorption of this radiation, a spectrum is produced that acts as a molecular "fingerprint." For a complex morphinan alkaloid like this compound, IR spectroscopy can confirm the presence of characteristic functional groups. researchgate.netgsconlinepress.com The analysis of its spectrum would be expected to reveal key absorption bands corresponding to its core structure. pressbooks.pub
Interactive Table 1: Expected IR Absorption Bands for this compound Functional Groups
| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Type | Intensity |
| Hydroxyl (-OH) | 3650 - 3200 | O-H Stretch | Strong, Broad |
| Amine (N-H) | 3500 - 3300 | N-H Stretch | Medium, Sharp |
| Alkane (C-H) | 2960 - 2850 | C-H Stretch | Strong |
| Aromatic (C=C) | 1650 - 1450 | C=C Stretch | Medium to Weak |
| Ether (C-O-C) | 1300 - 1000 | C-O Stretch | Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about conjugated systems and chromophores within a molecule. mmsl.cz Morphinan derivatives possess an aromatic ring, which is a primary chromophore that absorbs UV light. The position and intensity of the absorption maximum (λmax) can be influenced by the various substituents on the molecule. While UV-Vis spectroscopy is less specific for detailed structural elucidation compared to IR, it is a valuable tool for quantitative analysis and for detecting the presence of the aromatic core. nih.govwiley.com The technique can be particularly useful when coupled with chromatography for quantitative measurements.
Hyphenated Techniques for Comprehensive Analysis
To overcome the limitations of individual analytical methods and to analyze complex biological samples, hyphenated techniques are employed. These methods combine the powerful separation capabilities of chromatography with the detailed identification power of mass spectrometry. acs.org
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis and Metabolite Identification
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is an indispensable tool in modern analytical chemistry, offering exceptional sensitivity and selectivity for detecting compounds at very low concentrations. shimadzu.comnih.gov The technique first separates the analyte from a complex matrix using liquid chromatography. The separated components then enter the mass spectrometer, where they are ionized, fragmented, and detected.
For trace analysis, LC-MS/MS can achieve limits of detection in the sub-ng/mL range, making it ideal for pharmacokinetic studies. nih.gov In the context of metabolite identification, the instrument first measures the mass-to-charge ratio (m/z) of the parent molecule (this compound). technologynetworks.comnih.gov This parent ion is then fragmented, and the m/z of the resulting product ions are measured, creating a unique fragmentation pattern that aids in structural elucidation of metabolites. researchgate.net Common metabolic pathways for opioids include N-dealkylation, O-dealkylation, and glucuronidation.
Interactive Table 2: Hypothetical LC-MS/MS Parameters for this compound and Potential Metabolites
| Compound | Parent Ion (m/z) [M+H]⁺ | Major Product Ions (m/z) | Potential Metabolic Pathway |
| This compound | 316.2 | 298.2, 271.2, 243.2 | - |
| Dihydro-alpha-isomorphine | 288.2 | 270.2, 215.1 | N-de-ethylation |
| This compound Glucuronide | 492.2 | 316.2 | Glucuronidation |
Gas Chromatography-Mass Spectrometry (GC-MS) in Research Applications
Gas chromatography-mass spectrometry (GC-MS) is another robust hyphenated technique used for the analysis of volatile and thermally stable compounds. nih.gov Opioids like this compound contain polar functional groups (e.g., hydroxyl, amine) that make them non-volatile. Therefore, a chemical derivatization step is typically required prior to GC-MS analysis to increase their volatility. nih.govastm.org Common derivatization methods include silylation (e.g., using BSTFA) or acylation. oup.com
Once derivatized, the compound is separated based on its boiling point and polarity in the GC column and subsequently identified by the mass spectrometer. GC-MS provides excellent chromatographic resolution and generates reproducible mass spectra that are useful for library matching and structural confirmation. researchgate.net
Interactive Table 3: Comparison of Derivatization Agents for GC-MS Analysis of Opioids
| Derivatization Agent | Abbreviation | Target Functional Groups | Advantages |
| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | -OH, -NH | Forms stable TMS derivatives, good volatility |
| Propionic Anhydride | -OH | Forms stable propionyl esters | |
| Pentafluoropropionic Anhydride | PFPA | -OH, -NH | Creates derivatives with high detector response |
Advanced Detector Technologies for Enhanced Sensitivity and Specificity
Advances in mass spectrometry detector technology have significantly pushed the boundaries of analytical detection, enabling greater sensitivity and specificity. labmanager.com High-resolution mass spectrometry (HRMS) platforms, such as Time-of-Flight (TOF) and Orbitrap mass analyzers, are at the forefront of this evolution. selectscience.netnih.gov
Unlike standard quadrupole mass spectrometers, HRMS detectors provide highly accurate mass measurements (typically with sub-ppm mass accuracy). thermofisher.com This precision allows for the determination of a compound's elemental formula, which is a powerful tool for identifying unknown metabolites and distinguishing between isobaric compounds (molecules with the same nominal mass but different elemental compositions). thermofisher.comnih.gov
Quadrupole Time-of-Flight (Q-TOF) : This hybrid instrument combines the selectivity of a quadrupole analyzer with the high mass accuracy and resolution of a TOF detector, making it excellent for both qualitative and quantitative studies. selectscience.net
Orbitrap Mass Spectrometry : Orbitrap technology offers exceptionally high resolution (up to 1,000,000 FWHM) and stable mass accuracy. thermofisher.comthermofisher.com This capability allows for confident compound identification in highly complex matrices without the need for reference standards in every analysis, making it a powerful tool for discovery metabolomics and forensic toxicology. youtube.com
These advanced detectors, when coupled with LC or GC, provide unparalleled performance for the comprehensive characterization of compounds like this compound in demanding research applications. waters.com
Molecular Pharmacology and Receptor Interaction Studies Preclinical Focus
Functional Characterization in Cellular and Subcellular Systems
Calcium Mobilization Assays
Below is the list of compounds that were intended to be included in the article.
Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Investigations
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are foundational to medicinal chemistry and drug discovery. drugdesign.org SAR involves qualitatively assessing how modifications to a molecule's chemical structure affect its biological activity. drugdesign.orgnih.govnih.gov QSAR takes this a step further by creating mathematical models that quantitatively correlate chemical structure with activity. slideshare.netwikipedia.org
For a compound like Ethyldihydro-alpha-isomorphine, SAR investigations would involve synthesizing a series of analogs with modifications at various positions—for instance, altering the ethyl group or substituents on the aromatic ring—and assessing the impact on receptor binding and functional activity. QSAR models would then be developed using these data to predict the activity of new, unsynthesized compounds, thereby guiding drug design and optimization efforts. nih.govnih.gov These models are crucial for identifying candidates with desired therapeutic activities while potentially minimizing unwanted effects. nih.gov
Computational Modeling and Molecular Docking of Ligand-Receptor Complexes
Computational modeling provides powerful tools to visualize and predict how a ligand interacts with its target receptor at an atomic level. mdpi.com Molecular docking is a key technique used to predict the preferred orientation and binding affinity of one molecule to another. nih.govresearchgate.net
In the study of this compound, a 3D crystal structure of an opioid receptor (e.g., the μ-opioid receptor) would be used as the target. nih.gov The this compound molecule would be computationally "docked" into the receptor's binding site. The output provides a "pose" (the predicted 3D orientation) and a docking score, which estimates the free energy of binding. nih.govplos.org Lower docking scores generally suggest a stronger binding affinity. plos.org This process identifies key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and specific amino acid residues in the receptor. mdpi.com
| Compound | Receptor Target | Docking Score (kcal/mol) | Interacting Residues |
| Hypothetical Analog A | μ-Opioid Receptor | -10.5 | Asp147, Tyr148, His297 |
| This compound (Predicted) | μ-Opioid Receptor | -9.8 | Asp147, Tyr326, Trp293 |
| Hypothetical Analog B | μ-Opioid Receptor | -9.2 | Asp147, Met151, Tyr326 |
| Morphine (Reference) | μ-Opioid Receptor | -8.5 | Asp147, Tyr148, Lys233 |
Note: This table contains hypothetical data for illustrative purposes.
Identification of Pharmacophoric Features and Key Molecular Descriptors
A pharmacophore is a three-dimensional arrangement of molecular features that are necessary for biological activity. nih.govresearchgate.net For opioid agonists, the classical pharmacophore includes:
A positively ionizable group (typically a protonated tertiary amine).
An aromatic ring system.
A hydrogen bond donor/acceptor feature (often a phenolic hydroxyl group).
Specific spatial relationships between these features.
By analyzing the structure of this compound and its docked pose within the opioid receptor, its key pharmacophoric features can be mapped. This model can then be used to screen databases for other molecules that fit the pharmacophore, potentially identifying novel compounds with similar activity.
In parallel, QSAR models rely on molecular descriptors , which are numerical values that encode information about a molecule's structure and physicochemical properties. researchgate.net These descriptors can be simple (e.g., molecular weight, logP for lipophilicity) or complex (e.g., topological indices, quantum chemical parameters). researchgate.net Identifying the key descriptors that correlate with receptor affinity and potency is essential for building predictive QSAR models. nih.gov
| Descriptor | Hypothetical Analog A | This compound | Hypothetical Analog B |
| Molecular Weight ( g/mol ) | 327.44 | 313.41 | 299.39 |
| cLogP (Lipophilicity) | 2.8 | 2.5 | 2.2 |
| Polar Surface Area (Ų) | 41.5 | 41.5 | 41.5 |
| Hydrogen Bond Donors | 1 | 1 | 1 |
| Hydrogen Bond Acceptors | 4 | 4 | 4 |
Note: This table contains hypothetical data for illustrative purposes.
Prediction Models for Receptor Affinity and Functional Potency
Once a dataset of compounds with known activities and their corresponding molecular descriptors is compiled, statistical methods are used to create a predictive model. wikipedia.orgnih.gov These models formulate a mathematical equation that links the descriptors (the independent variables) to biological activity, such as receptor binding affinity (Ki) or functional potency (EC50). wikipedia.orgnih.gov
Commonly used techniques include Multiple Linear Regression (MLR) and Partial Least Squares (PLS). researchgate.netmdpi.com The performance of these models is evaluated using statistical metrics like the coefficient of determination (R²), which indicates how well the model fits the data, and the cross-validated R² (Q²), which assesses its predictive power. nih.govresearchgate.net A robust and validated QSAR model can then be used to accurately predict the affinity and potency of novel derivatives of this compound before they are synthesized, saving significant time and resources in the drug discovery process. nih.govnih.gov
| Compound ID | Experimental pIC50 | Predicted pIC50 (QSAR Model) |
| Analog-1 | 8.2 | 8.1 |
| Analog-2 | 7.5 | 7.6 |
| Analog-3 | 8.9 | 8.8 |
| Analog-4 | 6.8 | 6.9 |
| Model Statistics | R² = 0.94 | Q² = 0.87 |
Note: This table contains hypothetical data for illustrative purposes. pIC50 is the negative logarithm of the half maximal inhibitory concentration.
Preclinical Pharmacokinetic and Metabolic Research
Absorption and Distribution Studies in Preclinical Models
The absorption and distribution of a compound are critical determinants of its onset, intensity, and duration of action. Preclinical models provide the initial insights into these parameters.
In vitro cell culture models, such as the Caco-2 cell line derived from human colorectal adenocarcinoma, are widely used to predict the intestinal permeability of orally administered drugs. These cells differentiate into a monolayer of polarized enterocytes, forming tight junctions that mimic the barrier function of the intestinal epithelium nih.gov. The permeability of a compound across this monolayer is a key indicator of its potential for oral absorption.
For opioid compounds, permeability can vary significantly based on their physicochemical properties, such as lipophilicity. While specific studies on Ethyldihydro-alpha-isomorphine are not available, data from related opioids suggest that increased lipophilicity generally leads to enhanced permeability. For instance, codeine, which is structurally similar to morphine but with a methyl ether at the 3-position, exhibits greater permeability across the blood-brain barrier than morphine, a property attributed to its increased lipophilicity bmj.com. Given that this compound possesses an ethyl group, it is anticipated to be more lipophilic than dihydromorphine. This increased lipophilicity would likely result in higher passive transcellular permeability across the Caco-2 cell monolayer compared to less lipophilic opioids.
Table 1: Predicted Permeability Characteristics of this compound in Caco-2 Cell Model
| Parameter | Predicted Value/Characteristic | Rationale |
|---|---|---|
| Apparent Permeability Coefficient (Papp) | High | Based on the expected increased lipophilicity due to the ethyl group, facilitating passive diffusion across cell membranes. |
| Efflux Ratio | Low to Moderate | Opioids can be substrates for efflux transporters like P-glycoprotein (P-gp). The extent of efflux for this compound would need to be experimentally determined. |
| Primary Transport Mechanism | Passive Transcellular Diffusion | The lipophilic nature of the molecule is expected to favor this route of transport across the intestinal epithelium. |
Following absorption, a drug distributes into various tissues and organs. The extent of this distribution is influenced by factors such as blood flow, tissue binding, and the compound's ability to cross biological membranes. Animal models, typically rodents, are used to assess the tissue distribution of new compounds taconic.com.
For this compound, it is predicted that the compound would distribute extensively throughout the body, consistent with the behavior of other lipophilic opioids. Higher concentrations would be expected in well-perfused organs such as the lungs, liver, kidneys, and spleen. Due to its anticipated lipophilicity, there is also a potential for accumulation in adipose tissue. The distribution to the central nervous system is a critical aspect for centrally acting opioids and is discussed in the following section. Studies on related compounds like dihydromorphine have shown its presence in the kidney and liver nih.gov. The partial characterization of the feline mu opiate receptor has shown its transcripts in the brain and tonsil but not in the spleen nih.gov.
The blood-brain barrier (BBB) is a highly selective semipermeable border that separates the circulating blood from the brain and extracellular fluid in the central nervous system (CNS) drugbank.com. For centrally acting drugs like opioids, the ability to penetrate the BBB is crucial for their pharmacological effect mdpi.com.
The penetration of opioids across the BBB is largely dependent on their lipophilicity and their interaction with efflux transporters, such as P-glycoprotein (P-gp) nih.gov. Morphine has a relatively low BBB penetration, in part due to its lower lipophilicity and its recognition by P-gp bmj.com. In contrast, more lipophilic opioids like codeine and heroin cross the BBB more readily nih.gov.
Given the presence of the ethyl group, this compound is expected to have greater lipophilicity than dihydromorphine and morphine. This structural feature is predicted to enhance its ability to passively diffuse across the endothelial cells of the BBB, leading to higher CNS concentrations compared to less lipophilic parent compounds.
Table 2: Predicted Blood-Brain Barrier Penetration of this compound
| Factor | Predicted Outcome for this compound | Scientific Basis |
|---|---|---|
| Lipophilicity | Increased | The ethyl group enhances lipid solubility compared to the hydroxyl group in dihydromorphine. |
| Passive Diffusion across BBB | Enhanced | Higher lipophilicity facilitates easier passage through the lipid membranes of the BBB. |
| Interaction with P-glycoprotein (P-gp) | Potential Substrate | Many opioids are substrates for P-gp, which could limit net brain uptake. This would need experimental confirmation. |
| Overall CNS Penetration | Moderate to High | The increased passive diffusion is expected to be a dominant factor, leading to significant brain entry. |
Metabolic Pathways and Metabolite Characterization
The metabolism of a drug determines its duration of action and the formation of potentially active or inactive metabolites. Opioids undergo extensive metabolism, primarily in the liver.
Opioid metabolism typically involves Phase I and Phase II biotransformation reactions nih.gov.
Phase I Metabolism: This phase often involves modifications to the drug molecule by cytochrome P450 (CYP) enzymes. For this compound, two primary Phase I metabolic pathways are anticipated:
O-deethylation: This reaction would involve the removal of the ethyl group to form dihydromorphine. This is analogous to the O-demethylation of codeine to morphine, a reaction primarily catalyzed by the CYP2D6 enzyme nih.gov.
N-demethylation: Removal of the methyl group from the nitrogen atom would result in the formation of northis compound. This pathway is typically mediated by CYP3A4 for many opioids upmc.com.
Phase II Metabolism: This phase involves the conjugation of the parent drug or its Phase I metabolites with endogenous molecules to increase their water solubility and facilitate their excretion. The most common Phase II reaction for opioids is glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs) nih.gov.
Glucuronidation: this compound, and its primary metabolite dihydromorphine, possess hydroxyl groups that are susceptible to glucuronidation. The principal enzyme involved in the glucuronidation of morphine and related compounds is UGT2B7, which forms 3- and 6-glucuronides nih.gov. Therefore, the formation of this compound-6-glucuronide and dihydromorphine-3-glucuronide and dihydromorphine-6-glucuronide are expected.
The metabolism of this compound is predicted to be carried out by the same enzyme systems responsible for the biotransformation of other morphine derivatives.
Cytochrome P450 (CYP) System:
CYP2D6: This enzyme is expected to be the primary catalyst for the O-deethylation of this compound to dihydromorphine. The activity of CYP2D6 is subject to genetic polymorphism, which can lead to significant inter-individual variability in the rate of this metabolic conversion nih.gov.
CYP3A4: This is another major CYP isoform and is anticipated to be involved in the N-demethylation of this compound upmc.com.
UDP-glucuronosyltransferases (UGTs):
UGT2B7: This is the main UGT isoform responsible for the glucuronidation of morphine and its metabolites at the 3- and 6-positions nih.gov. It is therefore highly probable that UGT2B7 would also be the primary enzyme for the glucuronidation of this compound and its de-ethylated metabolite, dihydromorphine.
Table 3: Predicted Metabolic Pathways and Enzymes for this compound
| Metabolic Reaction | Predicted Metabolite(s) | Key Enzyme(s) |
|---|---|---|
| Phase I: O-deethylation | Dihydromorphine | CYP2D6 |
| Phase I: N-demethylation | Northis compound | CYP3A4 |
| Phase II: Glucuronidation (of parent) | This compound-6-glucuronide | UGT2B7 |
| Phase II: Glucuronidation (of metabolite) | Dihydromorphine-3-glucuronide, Dihydromorphine-6-glucuronide | UGT2B7 |
In Vitro Metabolism Studies using Liver Microsomes and Hepatocytes from Preclinical Species
There is no published research detailing the in vitro metabolic pathways of this compound. Studies using liver microsomes and hepatocytes from common preclinical species such as rats, mice, dogs, or monkeys, which are crucial for identifying potential metabolites and understanding the enzymes involved in its biotransformation, have not been found in the public domain.
Synthetic Approaches for the Characterization of Key Metabolites
Without the identification of key metabolites from in vitro studies, there is no information available on the synthetic strategies that would be employed for their characterization. The process of synthesizing predicted or identified metabolites is essential for confirming their structure and for use as analytical standards in further pharmacokinetic and toxicological studies.
Excretion Profiles in Preclinical Animal Models
Data on the excretion of this compound and its potential metabolites in preclinical animal models is not available. Excretion studies, which typically analyze urine and feces, are fundamental for determining the routes and rates of elimination of a compound from the body.
Preclinical Pharmacological Efficacy and Mechanistic Investigations in Animal Models
Assessment of Analgesic Activity in Rodent Models (e.g., acute and chronic pain models)
The initial step in characterizing a potential analgesic is to determine its effectiveness in reducing pain responses in rodents, typically mice and rats. These models are designed to mimic different types of pain, including acute thermal, chemical, and mechanical pain, as well as more complex chronic pain states.
Nociceptive tests measure the reaction of an animal to a noxious (painful) stimulus. An effective analgesic will increase the latency (time) to react or decrease the behavioral response to the stimulus.
Tail Flick Test: This assay assesses the spinal reflex to a thermal stimulus. wikipedia.org A focused beam of heat is applied to the animal's tail, and the time taken for the animal to "flick" its tail away is recorded. meliordiscovery.comconductscience.com Centrally acting analgesics increase this withdrawal latency. mdpi.com The test is highly specific for opioid-like activity and is a standard in early screening. wikipedia.orgmdpi.com
Hot Plate Test: This test evaluates the supraspinal (brain-level) response to a constant thermal stimulus. wikipedia.orgconductscience.com The animal is placed on a heated surface, and the latency to a pain response, such as licking a paw or jumping, is measured. meliordiscovery.comfrontiersin.org This method helps to assess a more complex, integrated pain response compared to the reflexive tail flick. conductscience.com
Writhing Test: This model uses a chemical stimulus to induce visceral (internal organ) pain. An intraperitoneal injection of a mild irritant, such as acetic acid, causes characteristic stretching and writhing behaviors in the animal. nih.govnih.gov The efficacy of a test compound is determined by its ability to reduce the number of writhes compared to a control group. pharmacologydiscoveryservices.com This test is sensitive to both centrally and peripherally acting analgesics. wikipedia.org
Table 1: Illustrative Analgesic Efficacy of a Representative Opioid Compound in Acute Nociceptive Tests This data is hypothetical and serves as an example of typical results.
| Test Model | Outcome Measure | Vehicle Control (Mean ± SEM) | Representative Opioid (Mean ± SEM) | % Change |
|---|---|---|---|---|
| Tail Flick Test | Latency (seconds) | 2.5 ± 0.3 | 7.8 ± 0.6 | +212% |
| Hot Plate Test | Latency (seconds) | 15.2 ± 1.1 | 35.5 ± 2.4 | +134% |
| Acetic Acid Writhing Test | Number of Writhes | 45.1 ± 3.2 | 12.3 ± 1.8 | -73% |
A critical aspect of preclinical opioid evaluation is the investigation of opioid-induced hyperalgesia (OIH), a paradoxical phenomenon where chronic opioid exposure increases sensitivity to painful stimuli. conductscience.comjove.com Rodent models are used to determine if a new compound is likely to cause this adverse effect. nih.gov Models typically involve repeated administration of the opioid over several days, followed by measurement of pain thresholds using thermal or mechanical tests (e.g., von Frey filaments for mechanical sensitivity). jove.com A compound that produces significant analgesia without causing a subsequent drop in the pain threshold below baseline would be considered to have a more favorable profile. nih.gov
Neurobiological Effects in Preclinical Models
Beyond analgesia, it is essential to understand the broader neurobiological effects of a new opioid compound. These studies help to build a comprehensive profile of its actions within the central nervous system.
Opioids can significantly affect motor function, and these effects must be distinguished from true analgesia. nih.gov
Locomotor Activity: Rodents are placed in an open-field arena equipped with infrared beams. mdpi.com The compound's effect on movement is quantified by counting the number of beam breaks over a set period. Opioids can cause either a decrease (sedation) or an increase (hyperactivity) in locomotor activity, often in a dose-dependent manner. mdpi.comnih.govnih.gov This assessment is crucial to ensure that an apparent analgesic effect in a pain model is not simply due to motor impairment. frontiersin.orgmdpi.com
Motor Coordination: The rotarod test is a common method for assessing motor coordination. An animal is placed on a rotating rod, and the latency to fall is measured. A compound that impairs coordination will cause the animal to fall off the rod more quickly than a control animal.
Table 2: Illustrative Neurobiological Effects of a Representative Opioid Compound This data is hypothetical and serves as an example of typical results.
| Test Model | Outcome Measure | Vehicle Control (Mean ± SEM) | Representative Opioid (Mean ± SEM) | Interpretation |
|---|---|---|---|---|
| Open Field Test | Total Locomotor Counts (30 min) | 1540 ± 120 | 850 ± 95 | Sedative Effect |
| Rotarod Test | Latency to Fall (seconds) | 115 ± 10 | 75 ± 8 | Mild Motor Incoordination |
Opioids exert their effects by modulating the release of various neurotransmitters. nih.gov When an opioid binds to its receptor, it can inhibit the release of neurotransmitters, a key mechanism of its action. youtube.com The primary target is the endogenous opioid system, but there are significant downstream effects on other critical neurotransmitter systems. youtube.com
Key neurotransmitters studied include:
Dopamine (B1211576): Opioids increase dopamine release in the brain's reward pathways, such as the nucleus accumbens, which is associated with their euphoric and reinforcing properties. horshamclinic.compursuecare.compbs.org
GABA (gamma-Aminobutyric acid): Opioids often inhibit GABAergic neurons. pbs.org Since GABA is an inhibitory neurotransmitter, inhibiting it can lead to the disinhibition (activation) of other neurons, such as dopamine neurons. youtube.com
Norepinephrine and Serotonin: These neurotransmitters are involved in descending pain-modulating pathways, and opioids can influence their release in regions like the brainstem and spinal cord to contribute to analgesia. youtube.com
Techniques like in vivo microdialysis are used in freely moving animals to sample neurotransmitter levels in specific brain regions before and after drug administration, providing direct evidence of the compound's neurochemical effects.
Electrophysiology provides a direct measure of how a compound affects neuronal activity. Opioids generally act as inhibitory neuromodulators. nih.gov By binding to opioid receptors, they can cause hyperpolarization (making the neuron less likely to fire) or reduce the release of excitatory neurotransmitters. nih.govyoutube.com
In vivo recordings in anesthetized or freely moving animals can be used to measure the firing rates of neurons in pain-processing areas (e.g., thalamus, periaqueductal gray, spinal cord dorsal horn) in response to the compound. nih.gov An effective opioid analgesic would be expected to decrease the firing of neurons that transmit pain signals.
In vitro slice electrophysiology allows for a more detailed mechanistic study. Brain or spinal cord slices are kept viable in a dish, and recordings are taken from individual neurons. This technique can precisely determine how the compound affects synaptic transmission and neuronal excitability, helping to confirm its mechanism of action at the cellular level.
An article on the preclinical pharmacological efficacy and mechanistic investigations of "Ethyldihydro-alpha-isomorphine" cannot be generated at this time. Extensive searches for this specific chemical compound have yielded no relevant scientific literature or data.
Initial and subsequent targeted searches for "this compound" and potential alternative names or classifications in scientific databases have not provided any information regarding its preclinical pharmacological profile, comparative studies, receptor selectivity, or signaling pathways. The search results focused on broader categories of morphinan (B1239233) derivatives and general opioid pharmacology, but lacked any specific mention of the requested compound.
Without any available research findings, it is not possible to construct a scientifically accurate and informative article that adheres to the provided outline. The core requirements of detailing comparative efficacy, potency profiling, differentiation of pharmacological profiles, receptor selectivity, and investigation of signaling pathways for "this compound" cannot be met due to the absence of publicly accessible preclinical data on this specific molecule.
Therefore, the generation of an article focusing solely on the chemical compound “this compound” is not feasible based on the currently available information.
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are employed to understand the electronic structure of a molecule, which in turn governs its reactivity. purdue.edu Methods like Density Functional Theory (DFT) could be used to determine properties of Ethyldihydro-alpha-isomorphine such as the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential. karazin.uaresearchgate.net
From these fundamental properties, reactivity descriptors can be calculated. For instance, the HOMO-LUMO energy gap is a key indicator of chemical reactivity. researchgate.net A smaller gap generally suggests higher reactivity. The molecular electrostatic potential map would highlight the electron-rich and electron-poor regions of this compound, predicting sites for nucleophilic and electrophilic attack. mdpi.com While these calculations are standard in computational chemistry, no specific studies applying them to this compound have been reported. nih.govresearchgate.netnih.gov
Table 1: Hypothetical Data from Quantum Chemical Calculations of this compound
| Parameter | Predicted Value | Significance |
| HOMO Energy | Data not available | Relates to electron-donating ability |
| LUMO Energy | Data not available | Relates to electron-accepting ability |
| HOMO-LUMO Gap | Data not available | Indicator of chemical reactivity and stability |
| Dipole Moment | Data not available | Measures the polarity of the molecule |
Note: This table is illustrative of the types of data that would be generated from quantum chemical calculations. No experimental or calculated values for this compound are currently available.
Molecular Dynamics Simulations of this compound and its Interactions with Biological Targets
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. researchgate.netdovepress.com An MD simulation of this compound would involve placing the molecule in a simulated environment, such as a box of water molecules, and calculating the forces between atoms to model their motion. mdpi.com This can provide insights into the dynamic behavior of the molecule and its interactions with its environment. nih.gov
MD simulations are particularly valuable for studying the interaction of a molecule with a biological target, such as a receptor or enzyme. micar21.comnih.gov By simulating the binding of this compound to its target, researchers could investigate the stability of the complex, identify key interacting amino acid residues, and calculate the binding free energy. mdpi.com This information is crucial for understanding the mechanism of action at a molecular level. However, no such simulation studies for this compound have been published.
Conformational Analysis and Stereochemical Relationships
Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. nih.govmdpi.com For a molecule like this compound, which has several rotatable bonds, a thorough conformational analysis would be necessary to identify the most stable, low-energy conformations. researchgate.net These preferred conformations are often the ones that are biologically active.
Computational methods can be used to systematically search the conformational space of a molecule and calculate the relative energies of different conformers. researchgate.net Understanding the stereochemical relationships, which describe the three-dimensional arrangement of atoms, is also critical as different stereoisomers can have vastly different biological activities. youtube.comgrafiati.com There is currently no published conformational analysis or detailed study of the stereochemical relationships of this compound.
In Silico Prediction of ADME Parameters (excluding human data)
In silico methods are widely used in the early stages of drug discovery to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound. nih.govresearchgate.net Various computational models, often based on quantitative structure-activity relationships (QSAR), can predict parameters such as solubility, permeability, plasma protein binding, and metabolic stability. nih.govmdpi.com
These predictive models are trained on large datasets of compounds with known experimental ADME properties. dntb.gov.ua For this compound, these tools could provide an early assessment of its drug-like properties without the need for extensive laboratory experiments. It is important to note that these are predictive models and their accuracy can vary. To date, no specific in silico ADME predictions for this compound have been reported in the literature.
Table 2: Illustrative In Silico ADME Predictions for this compound
| ADME Parameter | Predicted Outcome | Implication |
| Aqueous Solubility | Data not available | Affects absorption |
| Caco-2 Permeability | Data not available | Predicts intestinal absorption |
| Plasma Protein Binding | Data not available | Influences distribution and clearance |
| CYP450 Inhibition | Data not available | Potential for drug-drug interactions |
Note: This table represents the types of predictions that can be made using in silico ADME tools. No specific data is available for this compound.
Future Directions and Emerging Research Opportunities
Development of Novel Research Probes and Tool Compounds Based on the Ethyldihydro-alpha-isomorphine Scaffold
The chemically versatile structure of morphinan (B1239233) alkaloids, including morphine and its relatives, has long been a foundation for medicinal chemistry research. benthamscience.com The goal is often the synthesis of semi-synthetic and synthetic opioid ligands that can serve as safer therapeutic agents or as highly specific research tools. benthamscience.com The this compound scaffold presents a unique starting point for the development of such novel compounds.
Future efforts will likely focus on creating derivatives that can be used as molecular probes to investigate opioid receptor function and signaling with greater precision. This could involve the synthesis of C-1 halogenated analogues (brominated and chlorinated) of dihydro derivatives, a strategy that has been explored with morphine and codeine to create new compounds. scilit.com By strategically modifying the this compound structure, researchers can develop tool compounds with tailored affinities for specific opioid receptor subtypes (µ, δ, and κ), aiding in the detailed study of their individual physiological roles. benthamscience.com These probes are instrumental in mapping receptor distribution, understanding ligand-receptor interactions at the molecular level, and elucidating the downstream signaling pathways.
Integration of Omics Technologies (e.g., metabolomics, proteomics) in Preclinical Research
The application of high-throughput "omics" technologies is revolutionizing preclinical drug research and development by providing a comprehensive view of biological systems. fraunhofer.debiobide.com Integrating proteomics and metabolomics into the preclinical study of this compound can uncover its molecular mechanisms of action, identify biomarkers of exposure or effect, and reveal potential off-target interactions. nih.govmdpi.com
Proteomics: This technology can be used to analyze changes in protein expression in response to the compound. In the context of opioid research, proteomics has been used to study postmortem brains of individuals with opioid use disorder, revealing alterations in pathways related to G-protein signaling, energy metabolism, and protein translation. biorxiv.org A similar approach for this compound could identify unique protein fingerprints associated with its action, offering insights into its specific effects on cellular function. nih.gov
Metabolomics: This approach analyzes the global profile of small-molecule metabolites. It has been successfully used to identify metabolic signatures that can predict an opioid use disorder diagnosis with high accuracy. nih.gov Applying metabolomics in preclinical models exposed to this compound could reveal its impact on metabolic pathways, identify its own metabolic fate, and discover biomarkers to monitor its biological effects. mdpi.comnih.gov The combination of these omics technologies provides a powerful, systems-biology approach to comprehensively characterize the compound's pharmacological profile. frontiersin.orgnih.gov
| Omics Technology | Application in this compound Research | Potential Insights | Relevant Findings in Opioid Research |
|---|---|---|---|
| Proteomics | Profiling protein expression changes in cells or tissues after exposure. | Mechanism of action, identification of direct and indirect protein targets, off-target effects. | Alterations in G-protein signaling, calcium signaling, and respiratory electron transport pathways identified in brain tissue. biorxiv.org |
| Metabolomics | Analyzing changes in endogenous small-molecule metabolites. | Impact on metabolic pathways, identification of biomarkers for efficacy or toxicity, understanding of drug metabolism. | Discovered unique metabolic fingerprints in plasma and urine that can differentiate opioid users and diagnose opioid use disorder. nih.govnih.gov |
Advancements in Analytical Techniques for Ultra-Trace Detection and In Situ Analysis
The development of highly sensitive analytical methods is crucial for pharmacokinetic studies, forensic toxicology, and monitoring environmental contamination. For potent compounds like morphinan alkaloids, the ability to detect ultra-trace amounts is of paramount importance. nih.gov
Recent years have seen significant advancements in analytical instrumentation that can be applied to this compound. Techniques such as Ultra-Performance Liquid Chromatography coupled with Time-of-Flight High-Resolution Mass Spectrometry (UPLC-TOF-HRMS) allow for the precise quantification of multiple opium alkaloids in various matrices. mdpi.com Furthermore, methods like Surface-Enhanced Raman Scattering (SERS) are being developed for rapid and sensitive point-of-care detection of opioids at nanogram-per-milliliter concentrations. nih.govresearchgate.netresearchgate.net These techniques enable on-site analyses that are critical in forensic and harm-reduction scenarios. nih.gov
Future research will focus on refining these methods to achieve even lower limits of detection and to enable in situ analysis, which is the direct analysis of the compound within a biological tissue or even a single cell. This would provide unprecedented spatial and temporal information about the drug's distribution and localization, linking its presence directly to biological activity at the microscopic level.
| Analytical Technique | Principle | Application for Morphinans | Reported Detection Limits for Opioids |
|---|---|---|---|
| UPLC-MS/MS | Chromatographic separation followed by mass spectrometry for high selectivity and sensitivity. | Quantification in biological samples (blood, urine, hair). nih.gov | ng/mL to pg/mL range. nih.gov |
| SERS (Surface-Enhanced Raman Scattering) | Enhancement of Raman signal of molecules adsorbed on nanostructured metal surfaces. | Rapid, portable, trace-level detection in suspect tablets or street samples. nih.gov | As low as 100 ng/mL for fentanyl using handheld devices. nih.govresearchgate.net |
| GC-MS (Gas Chromatography-Mass Spectrometry) | Separation of volatile compounds followed by mass analysis. | "Gold standard" for forensic identification of illicit drugs. nih.gov | Highly sensitive, used for confirmation. nih.gov |
Exploration of New Biological Systems and Pathways for Morphinan Alkaloid Research
While the primary targets of morphinan alkaloids are the classic opioid receptors, research is expanding to explore their effects on other biological systems and pathways. This includes investigating novel receptor targets and engineering new biosynthetic pathways.
One emerging area is the study of how opioids interact with other receptor systems in the brain. For example, research is underway to develop molecules that inhibit the M5-receptor, which could potentially reduce the addictive properties of opioids while preserving their analgesic effects. gla.ac.uk Exploring the activity of this compound at such novel targets could reveal a more favorable pharmacological profile.
Additionally, advances in synthetic biology offer the potential to create novel biological systems for producing morphinan alkaloids and their derivatives. scienceopen.com Recombinant DNA technology can be used to engineer pathways in microorganisms like Saccharomyces cerevisiae (yeast) to produce specific morphinans. scienceopen.comed.ac.uk This approach could not only provide a sustainable and controlled source of compounds like this compound but also facilitate the creation of entirely new derivatives by introducing novel enzymatic steps, opening up new avenues for drug discovery. ed.ac.uk
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
